molecular formula C21H16FN3OS B2679355 N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-[(4-fluorophenyl)sulfanyl]acetamide CAS No. 896343-97-8

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-[(4-fluorophenyl)sulfanyl]acetamide

Cat. No.: B2679355
CAS No.: 896343-97-8
M. Wt: 377.44
InChI Key: DZJLSPCWZOWFRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-[(4-fluorophenyl)sulfanyl]acetamide is a synthetic organic compound designed for research applications. It features a benzimidazole core, a privileged scaffold in medicinal chemistry known for its versatile biological properties and its ability to interact with a range of enzymatic targets . The molecular structure integrates a 2-(benzimidazol-2-yl)aniline moiety linked to a (4-fluorophenyl)sulfanyl acetamide group, suggesting potential for diverse biological activity. Benzimidazole derivatives are extensively investigated for their antimicrobial , antiprotozoal , and antiviral activities. Furthermore, recent computational studies have identified structurally related N-substituted-1H-benzimidazol-2-yl]thio]acetamides as inhibitors of porcine pancreatic elastase, suggesting potential relevance in research related to skin aging and connective tissue integrity . The specific mechanism of action for this compound is subject to ongoing research, but its design leverages the known pharmacophoric features of the benzimidazole ring system, which is often explored as a bioisostere for other heterocyclic systems in drug discovery . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3OS/c22-14-9-11-15(12-10-14)27-13-20(26)23-17-6-2-1-5-16(17)21-24-18-7-3-4-8-19(18)25-21/h1-12H,13H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJLSPCWZOWFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-[(4-fluorophenyl)sulfanyl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzodiazole Ring: The benzodiazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where the benzodiazole is reacted with a phenyl acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of Fluorophenyl Sulfanyl Group: The final step involves the nucleophilic substitution reaction where the phenyl group is reacted with 4-fluorothiophenol in the presence of a base like sodium hydride to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or reduced aromatic rings.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Material Science: Its unique structural properties may make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-[(4-fluorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The fluorophenyl sulfanyl group may enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 4-fluorophenyl group (present in the target compound and G534-2853) enhances binding to hydrophobic enzyme pockets compared to non-fluorinated analogs .
  • Linker Flexibility : Compounds with triazole linkers (e.g., 9b, 38) show varied activities; 9b’s rigid triazole-thiazole system improves α-glucosidase binding , while 38’s simpler triazole-sulfanyl chain achieves moderate antibacterial activity .
  • Enzyme Inhibition: The MMP-9 inhibitor 3c demonstrates that fluorophenyl-acetamide derivatives can achieve nanomolar affinity, suggesting the target compound may similarly inhibit metalloproteases .
Computational and Docking Studies
  • Binding Poses : highlights docking studies where compound 9c (4-bromophenyl-thiazole) binds to α-glucosidase’s active site via π-π stacking and hydrogen bonds . The target compound’s 4-fluorophenyl group may similarly engage with aromatic residues (e.g., Tyr, Phe) in enzyme pockets.
  • Scoring Functions : Glide XP scoring () predicts enhanced affinity for compounds with hydrophobic enclosure and hydrogen-bonding motifs, both achievable with the target’s benzodiazole-fluorophenyl system .

Biological Activity

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-[(4-fluorophenyl)sulfanyl]acetamide is a compound belonging to the benzimidazole family, which is known for its diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C23H20N2OSF
  • Molecular Weight : 399.48 g/mol
  • CAS Number : [insert CAS number if available]

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • GABA-A Receptor Modulation : Recent studies indicate that compounds similar to this benzimidazole derivative act as positive allosteric modulators (PAMs) of the GABA-A receptor. This modulation can enhance inhibitory neurotransmission, potentially providing therapeutic benefits in neurological disorders .
  • Antitumor Activity : Research has demonstrated that benzimidazole derivatives exhibit significant antitumor properties. Specifically, compounds within this class have shown the ability to inhibit cell proliferation across various cancer cell lines, suggesting a potential role in cancer therapy .
  • Antimicrobial Properties : Benzimidazole derivatives are also noted for their antimicrobial activities. In vitro studies have shown effectiveness against several bacterial strains, indicating potential applications in treating infections.

Antitumor Activity

A study evaluating the antitumor effects of benzimidazole derivatives found that compounds with structural similarities to this compound demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values for selected compounds were reported as follows:

CompoundCell LineIC50 (µM)
1HCC8276.26 ± 0.33
2NCI-H3586.48 ± 0.11
3A5498.00 ± 0.50

These results suggest that modifications to the benzimidazole structure can enhance antitumor efficacy while maintaining low toxicity levels .

GABA-A Receptor Interaction

In a comparative study involving various benzimidazole derivatives, it was found that specific modifications could lead to improved metabolic stability and reduced hepatotoxicity compared to existing drugs like alpidem. The study highlighted that certain derivatives retained over 90% of their parent compound after incubation with human liver microsomes for 120 minutes, showcasing their potential for safer therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.